molecular formula C6H11F2N B1394883 3,3-Difluorocyclohexanamine CAS No. 921753-34-6

3,3-Difluorocyclohexanamine

Cat. No. B1394883
M. Wt: 135.15 g/mol
InChI Key: VAQNIUDWPOLHBT-UHFFFAOYSA-N
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Description

3,3-Difluorocyclohexanamine is a chemical compound with the molecular formula C6H11F2N . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3,3-Difluorocyclohexanamine consists of a cyclohexane ring with two fluorine atoms and an amine group attached . The molecular weight of this compound is 135.15 g/mol.


Physical And Chemical Properties Analysis

3,3-Difluorocyclohexanamine has physical and chemical properties typical of amines and fluorinated compounds . Detailed properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Analytical Profiles in Biological Matrices

Research conducted by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines, including compounds related to 3,3-Difluorocyclohexanamine. They developed a method for qualitative and quantitative analysis in biological fluids, such as blood and urine, using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and electrospray tandem mass spectrometry (De Paoli et al., 2013).

Fluorous Biphasic Reaction Systems

Gerig (2005) explored solvent interactions in fluorous biphase reactions using a mixture of chloroform and perfluoro(methylcyclohexane). This study highlighted the unique solvent properties and interactions in fluorous systems, which could be relevant for compounds like 3,3-Difluorocyclohexanamine in various chemical processes (Gerig, 2005).

Synthesis and Characterization of N-alkyl-arylcyclohexylamines

Wallach et al. (2016) discussed the synthesis and analytical characterization of arylcyclohexylamines. They provided detailed information on the synthesis process and the analytical techniques used for characterizing these compounds, which is highly relevant for understanding compounds similar to 3,3-Difluorocyclohexanamine (Wallach et al., 2016).

Deoxyfluorination of Carboxylic Acids

Research by Xiu Wang et al. (2021) introduced a method for deoxyfluorination of carboxylic acids using a bench-stable fluorination reagent. This method could potentially be applied to synthesize derivatives of 3,3-Difluorocyclohexanamine (Xiu Wang et al., 2021).

Role of Fluorine in Drug Discovery

Rossi et al. (2018) highlighted the significance of fluorine atoms in drug discovery, discussing their role in enhancing therapeutic profiles. The research emphasized the use of fluorine-containing groups in pharmaceuticals, which is pertinent to the understanding of 3,3-Difluorocyclohexanamine (Rossi et al., 2018).

Fluorinated Anesthetics Study

Tang et al. (1997) investigated the distribution of fluorinated anesthetics and nonanesthetics in biomembranes, which could provide insights into the pharmacological behavior of related fluorinated compounds like 3,3-Difluorocyclohexanamine (Tang et al., 1997).

Safety And Hazards

The safety data sheet for 3,3-Difluorocyclohexanamine indicates that it should be handled with care. It should be kept out of reach of children and used only in a well-ventilated area. Contact with skin and eyes should be avoided .

properties

IUPAC Name

3,3-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNIUDWPOLHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694782
Record name 3,3-Difluorocyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclohexanamine

CAS RN

921753-34-6
Record name 3,3-Difluorocyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921753-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluorocyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Nagy, R Hilgraf, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
As a result of emerging biological data suggesting that within the c-Jun N-terminal kinase (JNK) family, JNK1 and not JNK2 or JNK3 may be primarily responsible for fibrosis pathology, …
Number of citations: 20 pubs.acs.org
KP Melnykov, PS Nosik, BB Kurpil… - Journal of Fluorine …, 2017 - Elsevier
An approach to the preparation of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines is described. Whereas for 3,3-difluoro-substituted cycloalkanones, …
Number of citations: 16 www.sciencedirect.com

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